molecular formula C9H19NO4 B13562928 (S)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate

(S)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate

Cat. No.: B13562928
M. Wt: 205.25 g/mol
InChI Key: COJBGCUWIBTZNX-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxypropylamine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology: This compound is used in the preparation of isobaric mix solutions for mass spectrometric analysis. It helps in the identification and quantification of biomolecules in complex mixtures .

Medicine: In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthetic processes is crucial for the development of drugs .

Industry: In the chemical industry, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate bond can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1

InChI Key

COJBGCUWIBTZNX-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)OC

Origin of Product

United States

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